Product packaging for Varespladib-d5(Cat. No.:)

Varespladib-d5

Cat. No.: B13867570
M. Wt: 385.4 g/mol
InChI Key: BHLXTPHDSZUFHR-LOOCXSPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Varespladib-d5 is a deuterated, isotopically labeled analog of Varespladib (LY-315920), a potent and selective inhibitor of secretory phospholipase A2 (sPLA2) enzymes . The parent compound is a well-characterized, small-molecule indole derivative that functions by fitting into the highly conserved active site of sPLA2 enzymes, acting as a potent, universal inhibitor of their activity . This mechanism is the basis for its extensive investigation as a potential broad-spectrum, pre-referral treatment for snakebite envenomation, as it potently neutralizes the diverse toxic effects of venom-derived PLA2s (svPLA2), including neurotoxicity, myotoxicity, and coagulopathy . While Varespladib itself has been evaluated in numerous clinical trials for conditions like acute coronary syndrome and is now in Phase 2 trials for snakebite, this compound serves a critical role in non-clinical research . This deuterated standard is primarily used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and other analytical techniques for the quantitative bioanalysis of Varespladib in complex matrices, such as plasma or tissue homogenates . Its use enables precise, accurate, and reliable pharmacokinetic and metabolic studies, which are essential for advancing the development of Varespladib and understanding its behavior in biological systems. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20N2O5 B13867570 Varespladib-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H20N2O5

Molecular Weight

385.4 g/mol

IUPAC Name

2-[2-ethyl-3-oxamoyl-1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]indol-4-yl]oxyacetic acid

InChI

InChI=1S/C21H20N2O5/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25)/i3D,4D,5D,7D,8D

InChI Key

BHLXTPHDSZUFHR-LOOCXSPQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2C3=C(C(=CC=C3)OCC(=O)O)C(=C2CC)C(=O)C(=O)N)[2H])[2H]

Canonical SMILES

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)O)C(=O)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Varespladib D5 Research

Synthetic Routes for Varespladib Core Structure Elucidation

The synthesis of the foundational Varespladib molecule involves a multi-step process commencing with readily available precursors and proceeding through several key intermediate compounds.

Precursor Synthesis and Intermediate Derivatization Strategies

A documented synthetic pathway for Varespladib initiates with 4-hydroxyindole. google.com The process involves a series of protection and functionalization steps to build the complex indole (B1671886) derivative.

A general outline of the synthesis is as follows:

Hydroxyl and Nitrogen Protection: The synthesis begins by protecting the hydroxyl group of 4-hydroxyindole, followed by the protection of the indole nitrogen with a benzenesulfonyl group. This ensures regioselectivity in subsequent reactions. google.com

Acetylation: An acetyl group is introduced at the 2-position of the indole ring. google.com

Reduction and Deprotection: The acetyl group is reduced to an ethyl group, followed by deprotection to yield 2-ethyl-4-hydroxyindole. google.com

Etherification: A tert-butyl acetate (B1210297) moiety is introduced onto the hydroxyl group. google.com

N-Benzylation: The indole nitrogen is then functionalized with a benzyl (B1604629) group. google.com

Acylation and Aminolysis: The 3-position of the indole is acylated using oxalyl chloride, followed by aminolysis to form the oxamoyl group. google.com

Final Hydrolysis: The final step involves the hydrolysis of the tert-butyl ester to yield the Varespladib carboxylic acid. google.com

This strategic derivatization of intermediates ensures the correct placement of functional groups, culminating in the Varespladib core structure.

Table 1: Key Intermediates in Varespladib Synthesis

Intermediate Compound Key Functionalization Step
4-Benzyloxy-1H-indole Protection of the hydroxyl group
1-(Benzenesulfonyl)-4-benzyloxy-1H-indole Protection of the indole nitrogen
1-[1-(Benzenesulfonyl)-4-benzyloxy-1H-indol-2-yl]ethanone Acetylation at the 2-position
2-Ethyl-4-hydroxyindole Reduction and deprotection
tert-Butyl 2-((1-benzyl-2-ethyl-1H-indol-4-yl)oxy)acetate Etherification and N-benzylation
2-((1-Benzyl-2-ethyl-3-(2-amino-2-oxoacetyl)-1H-indol-4-yl)oxy)acetic acid (Varespladib) Acylation, aminolysis, and hydrolysis

Data sourced from patent CN101838232B. google.com

Stereoselective Synthesis Approaches for Chiral Centers in Analogues

While Varespladib itself is an achiral molecule, the development of therapeutic analogues often involves the introduction of chiral centers to enhance potency, selectivity, or pharmacokinetic properties. The synthesis of chiral indole derivatives is a significant area of research. Catalytic asymmetric Friedel-Crafts reactions are a primary method for creating optically active indole derivatives, utilizing either chiral metal complexes or organocatalysts to control stereochemistry. researchgate.net For instance, chiral cobalt hydride catalytic systems have been developed for the asymmetric hydroalkylation of alkenes to produce α,α-dialkyl indoles with high enantioselectivity. nih.gov Such methodologies could be adapted to synthesize chiral analogues of Varespladib, potentially by introducing stereocenters on the ethyl side chain or on substituents of the benzyl group.

Strategies for Deuterium (B1214612) Incorporation at Specific Molecular Positions

The synthesis of Varespladib-d5 requires the specific incorporation of five deuterium atoms onto the phenyl ring of the N-benzyl group. This is achieved through the use of deuterated reagents in the synthetic pathway.

Deuterated Reagent Utilization in Synthetic Pathways

The most direct strategy for the synthesis of this compound involves modifying the established synthesis of Varespladib by substituting a key reagent with its deuterated counterpart. In the N-benzylation step (step 5 in section 2.1.1), benzyl bromide is replaced with benzyl-d5 bromide . This reagent incorporates the pentadeuterated phenyl ring directly onto the indole nitrogen. The remainder of the synthetic sequence proceeds as it would for the unlabeled compound, thereby producing Varespladib with the deuterium label specifically at the desired position. This approach is efficient as it introduces the isotopic label in a single, late-stage step using a commercially available or synthetically accessible deuterated reagent.

Isotopic Purity and Enrichment Analysis Methods for Labeled Compounds

Ensuring the isotopic purity and enrichment of this compound is paramount for its use as an internal standard. High isotopic purity is crucial to prevent cross-signal interference with the non-labeled analyte during analysis. nih.gov The primary analytical techniques used for this characterization are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

LC-MS/MS: This is the most common technique for quantitative bioanalysis and is used to determine the isotopic distribution of the labeled compound. lcms.czresearchgate.net By comparing the mass-to-charge ratio (m/z) of this compound to that of unlabeled Varespladib, the degree of deuterium incorporation can be precisely measured. The absence of significant signals at the m/z of the unlabeled analyte in a pure sample of the deuterated standard confirms high isotopic purity. nih.govnih.gov

NMR Spectroscopy: Proton (¹H) NMR is used to confirm the position of deuterium incorporation. The absence or significant reduction of signals corresponding to the phenyl protons of the benzyl group in the ¹H NMR spectrum of this compound would confirm that deuteration has occurred at the intended positions. Deuterium (²H) NMR can also be used to directly observe the deuterium signals.

Table 2: Analytical Methods for Isotopic Purity Assessment

Analytical Technique Information Provided Purpose
LC-MS/MS Mass-to-charge ratio (m/z), Isotopic distribution Quantifies the percentage of the deuterated species (e.g., d5) versus other isotopic variants (d0 to d4). Confirms isotopic enrichment.
¹H NMR Absence/attenuation of specific proton signals Confirms the specific locations of deuterium incorporation by observing the disappearance of corresponding proton signals.

| ²H NMR | Presence of specific deuterium signals | Directly detects the presence and chemical environment of the incorporated deuterium atoms. |

Molecular and Cellular Mechanisms of Action for Varespladib D5

Kinetic and Mechanistic Studies of sPLA2 Isozyme Inhibition

Enzyme Inhibition Kinetics (e.g., Determination of Inhibition Constants, Mode of Inhibition Analysis)

Varespladib-d5 acts as a potent inhibitor of several secretory phospholipase A2 (sPLA2) isozymes. Its primary mode of action is the disruption of the first step in the arachidonic acid inflammatory pathway by blocking the catalytic activity of sPLA2. wikipedia.org Kinetic studies have quantified the inhibitory potency of Varespladib against various sPLA2s, revealing nanomolar to picomolar inhibition constants (IC50). nih.gov

For mammalian sPLA2s, Varespladib is a potent inhibitor of the IIA, V, and X isoforms. wikipedia.orgnih.govmdpi.com It demonstrates significant inhibitory effects on sPLA2 activity in serum from multiple species. medchemexpress.com For instance, the IC50 value for the inhibition of human group IIA sPLA2 has been reported to be as low as 9 nM. medchemexpress.commedchemexpress.com The inhibition is reversible and competitive, targeting the enzyme's catalytic site. researchgate.net

The compound also shows broad-spectrum inhibition against a wide array of snake venom sPLA2s (svPLA2s). nih.gov This makes it a subject of research for therapeutic applications against snakebite envenomation. wikipedia.orgebi.ac.uk The IC50 values against svPLA2s from 28 different medically important snake species across six continents have been determined, showcasing its extensive inhibitory profile. nih.gov However, it displays lower potency against bee venom sPLA2, indicating a degree of selectivity. nih.gov

Table 1: Inhibition Constants (IC50) of Varespladib for Various sPLA2 Isozymes
Enzyme SourcesPLA2 Isoform/VenomIC50 (nM)Reference
HumanGroup IIA sPLA29.0 medchemexpress.commedchemexpress.com
HumanSerum sPLA26.2 medchemexpress.com
RatSerum sPLA28.1 medchemexpress.com
RabbitSerum sPLA25.0 medchemexpress.com
Guinea PigSerum sPLA23.2 medchemexpress.com
Crotalus adamanteus (Eastern diamondback rattlesnake)Venom sPLA20.08 nih.gov
Crotalus atrox (Western diamondback rattlesnake)Venom sPLA20.2 nih.gov
Micrurus fulvius (Eastern coral snake)Venom sPLA20.03 nih.gov
Naja atra (Chinese cobra)Venom sPLA21600 mdpi.com
Daboia russelii (Russell's viper)Venom sPLA20.3 nih.gov
Oxyuranus scutellatus (Coastal taipan)Venom sPLA20.03 nih.gov
Protobothrops mucrosquamatus (Taiwanese habu)Venom sPLA2101.3 nih.gov

Substrate Binding and Catalytic Site Interaction Analyses within Enzyme-Inhibitor Complexes

Structural studies, particularly X-ray crystallography, have provided detailed insights into how this compound interacts with sPLA2 enzymes. The inhibitor binds directly within a structurally conserved hydrophobic channel of the enzyme, which normally accommodates the fatty acid substrate. wikipedia.orgresearchgate.net This physical occupation of the active site competitively inhibits substrate binding and subsequent hydrolysis.

The binding is characterized by specific, high-affinity contacts. nih.govresearchgate.net The conformationally-restrained indole (B1671886) backbone and the ketoamide substituent of the Varespladib molecule are crucial for this interaction, fitting snugly into the hydrophobic groove that is conserved across different sPLA2 homologs. nih.gov This interaction involves key residues within the enzyme's active site. For catalysis, sPLA2 enzymes require a calcium ion (Ca2+) cofactor, which is held in place by a highly conserved binding loop. nih.gov Varespladib interacts with residues in this region, including His48, Asp49, Tyr52, and Asp99, which are critical for both Ca2+ binding and catalysis. nih.gov By binding to this critical site, Varespladib effectively disables the enzyme's catalytic machinery. ophirex.com

Allosteric Modulation and Conformational Dynamics of Enzyme-Inhibitor Complexes

Biophysical Characterization of this compound Binding to sPLA2 Isozymes (e.g., Surface Plasmon Resonance)

X-ray crystallography has been the primary biophysical method used to characterize the Varespladib-sPLA2 enzyme-inhibitor complex. researchgate.netresearchgate.netnih.gov These studies have produced high-resolution structures that detail the atomic-level interactions. For example, the co-crystallization of Varespladib with the snake venom PLA2-like toxin MjTX-II from Bothrops moojeni revealed that the inhibitor binds within the toxin's hydrophobic channel. wikipedia.orgnih.gov

This binding physically blocks the site required for allosteric activation, a process necessary for the toxin to disrupt cell membranes. wikipedia.orgnih.gov The structural analyses show that Varespladib's interaction prevents the necessary conformational changes for the toxin's functional sites to align, thereby neutralizing its activity. nih.gov This mechanism is notable as it is effective against both catalytically active sPLA2s and non-enzymatic but structurally similar PLA2-like toxins. researchgate.net

Computational Modeling and Molecular Dynamics Simulations of Binding Events

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, have been extensively used to supplement experimental data and provide a dynamic view of the Varespladib-sPLA2 interaction. researchgate.netpatsnap.com These simulations have been instrumental in evaluating the mechanistic features that allow Varespladib to act as a broad-spectrum inhibitor. nih.gov

MD simulations of the MjTX-II/Varespladib complex have confirmed the stability of the inhibitor within the enzyme's binding pocket over time. researchgate.net These models show Varespladib binding deep within the hydrophobic channel, consistent with crystallographic data. researchgate.net Furthermore, computational studies have explored the quaternary structure of sPLA2 enzymes in solution, suggesting they adopt a "semi-compact" conformation that is likely the target for inhibitors like Varespladib prior to membrane binding. patsnap.com This understanding of the enzyme's solution-state structure is crucial for the rational design of new and improved inhibitors. patsnap.com

Specificity and Selectivity Profiling Across sPLA2 Subtypes and Related Phospholipases in In Vitro Systems

This compound exhibits a distinct profile of specificity and selectivity across a range of sPLA2 enzymes. It is a potent, pan-inhibitor of several mammalian sPLA2s, with particular efficacy against the pro-inflammatory isoforms IIA, V, and X. wikipedia.orgnih.govmdpi.com The inhibition of these specific isoforms is central to its anti-inflammatory effects by preventing the release of arachidonic acid from phospholipids. wikipedia.org

Its inhibitory activity extends broadly to a vast number of snake venom sPLA2s, which are major toxic components in the venoms of most vipers and elapids. ophirex.commdpi.com In vitro assays have demonstrated potent inhibition at nanomolar and even picomolar concentrations against venoms from diverse snake species. nih.gov This broad-spectrum activity underscores its potential as a universal antidote for snakebite envenoming. nih.gov However, the inhibition is not uniform across all sources; for example, it is substantially less potent against bee venom sPLA2, highlighting a degree of selectivity. nih.gov Additionally, while it effectively neutralizes the phospholipase and anticoagulant activities of many snake venoms, its ability to inhibit other venom enzyme families, such as metalloproteases, is limited. nih.govnih.gov

Table 2: Selectivity Profile of Varespladib Across Various Phospholipases
sPLA2 Class/FamilySpecific Enzyme/Venom SourceInhibitory ActivityReference
MammalianHuman sPLA2-IIAPotent Inhibition (IC50 = 9 nM) medchemexpress.com
MammalianHuman sPLA2-VPotent Inhibition wikipedia.orgnih.gov
MammalianHuman sPLA2-XPotent Inhibition wikipedia.orgnih.gov
Viperidae (Vipers)Bothrops asperEffective Inhibition nih.gov
Viperidae (Vipers)Crotalus durissus cumanensisEffective Inhibition mdpi.com
Viperidae (Vipers)Daboia russeliiPotent Inhibition (IC50 = 0.3 nM) nih.govnih.gov
Elapidae (Elapids)Micrurus fulviusPotent Inhibition (IC50 = 0.03 nM) nih.gov
Elapidae (Elapids)Oxyuranus scutellatusPotent Inhibition (IC50 = 0.03 nM) nih.govnih.gov
Apidae (Bees)Apis mellifera (Honeybee)Low Potency nih.gov
Other Venom EnzymesSnake Venom MetalloproteasesNo Significant Inhibition nih.gov

Off-Target Binding Assessment Methodologies in Recombinant Enzyme Panels

The assessment of off-target binding is a critical step in drug development to ensure selectivity and minimize potential adverse effects. For a compound like this compound, this involves screening it against a wide array of proteins beyond its intended sPLA2 targets. drugdiscoverynews.com While specific off-target screening data for this compound is not extensively published, the methodologies employed are standard practice in pharmaceutical research.

These methodologies typically involve:

In Vitro Safety Pharmacology Panels: These are predefined collections of assays that test the compound against a panel of receptors, ion channels, transporters, and enzymes known to be frequently associated with adverse drug reactions. researchgate.net The goal is to identify unintended interactions at clinically relevant concentrations.

Recombinant Enzyme Screens: Compounds are tested against a broad panel of purified, recombinant enzymes to determine their inhibitory activity (often as IC50 values). For a kinase inhibitor, for example, this could involve screening against hundreds of kinases. acs.org For a non-kinase inhibitor like Varespladib, the panel would include other classes of enzymes to ensure selectivity.

Unbiased, Proteome-Wide Approaches: Advanced techniques like the Cellular Thermal Shift Assay (CETSA®) allow for the assessment of a compound's interaction with thousands of endogenous proteins in their native cellular environment. pelagobio.com This method detects target engagement by measuring changes in the thermal stability of proteins upon ligand binding, offering a holistic view of both intended and unintended interactions without the bias of pre-selected panels. pelagobio.com

Computational and In Silico Methods: Before experimental testing, computational models can predict potential off-target interactions. These methods use the structure of the drug molecule to screen against databases of protein structures, identifying potential binding partners based on structural and chemical complementarity. nih.gov

The process is iterative; initial hits in a broad panel can be followed by more focused dose-response studies to confirm the interaction and determine its potency. researchgate.net For deuterated compounds like this compound, this profiling is crucial to confirm that the isotopic substitution does not introduce new, unexpected off-target activities compared to the parent compound.

Comparative Analysis of this compound with Non-Deuterated Analogues and Other sPLA2 Inhibitors

The primary non-deuterated analogue of this compound is Varespladib (also known as LY315920). The comparison between the two centers on the effects of deuteration and their relative potency against sPLA2 enzymes.

Comparative Inhibitory Activity of Varespladib: Varespladib is a potent inhibitor of several human sPLA2 isoforms. Its selectivity is a key feature, showing significantly higher potency for certain inflammatory isoforms. Research has established its inhibitory concentrations (IC50) against various sPLA2 groups.

Table 1: Inhibitory Activity (IC50) of Varespladib against Human sPLA2 Isoforms Data based on research on the non-deuterated analogue, Varespladib.

sPLA2 IsoformIC50 (nM)Reference
Group IIA6.2 - 14 researchgate.netmedchemexpress.com
Group V77 researchgate.net
Group X15 researchgate.net
Group IB~40x less sensitive than IIA researchgate.net
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency.

Comparison with Other sPLA2 Inhibitors: Varespladib's potency and selectivity can be compared to other sPLA2 inhibitors. For instance, another compound, LY311727, showed an IC50 of 36 nM against both Group IIA and Group V sPLA2, but was significantly less potent against Group IB (IC50 = 8000 nM). researchgate.net This highlights the varying selectivity profiles among different inhibitor molecules. Varespladib was designed to potently inhibit the dominant inflammatory sPLA2 isoforms like IIA, V, and X. nih.govmdpi.com This broad-spectrum activity against key isoforms involved in inflammation and snake venom toxicity is a distinguishing feature. rsc.orgyale.edursc.org

While direct comparative studies detailing the enzymatic inhibition of this compound are not widely available, the data from its parent compound, Varespladib, provides a strong foundation for its expected activity profile. The deuteration is anticipated to enhance its metabolic profile rather than alter its direct mechanism of sPLA2 inhibition.

Pharmacodynamic Research of Varespladib D5 in Preclinical Biological Systems

In Vitro Cellular Models for Pharmacodynamic Assessment

In vitro studies have been crucial in elucidating the direct cellular effects of Varespladib, particularly its ability to inhibit lipolysis and modulate inflammatory responses in relevant cell lines.

While direct studies on Varespladib's effect on adipocyte lipolysis are not extensively detailed in the provided results, the mechanism of sPLA2 inhibition is central to its action. sPLA2s hydrolyze phospholipids, releasing fatty acids. researchgate.net In inflammatory states, this process contributes to the generation of lipid mediators. The inhibition of sPLA2 by Varespladib would, by extension, reduce the availability of these fatty acid precursors. Adipose tissue lipolysis is a critical process for energy homeostasis, regulated by enzymes like adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL). tugraz.attum.de While Varespladib's primary target is sPLA2, which is distinct from these intracellular lipases, the inflammatory mediators produced by sPLA2 can influence adipocyte function. Therefore, by inhibiting sPLA2, Varespladib may indirectly modulate the inflammatory environment affecting adipocytes.

Varespladib has demonstrated significant effects on the modulation of pro-inflammatory mediators in various cell culture systems. By inhibiting sPLA2, Varespladib effectively blocks the release of arachidonic acid from cell membranes, which is a rate-limiting step in the synthesis of eicosanoids, including prostaglandins (B1171923) and leukotrienes. mdpi.com

Research has shown that Varespladib can reduce the levels of C-reactive protein (CRP) and interleukin-6 (IL-6), both of which are key inflammatory biomarkers. wikipedia.org In studies using isolated guinea pig lung bronchoalveolar lavage cells, Varespladib treatment inhibited the sPLA2-induced release of thromboxane (B8750289) A2 (TXA2) with a half-maximal inhibitory concentration (IC50) of 0.79 μM. medchemexpress.com Furthermore, in human conjunctival epithelial cells, Varespladib completely inhibited the retinoic acid-induced increase in MUC16 protein, a marker associated with ocular surface inflammation. medchemexpress.com

Table 1: In Vitro Inhibitory Activity of Varespladib

Cell System/Assay Target Effect IC50/Concentration
Guinea Pig Lung BAL Cells sPLA2-induced TXA2 release Inhibition 0.79 μM
Human Conjunctival Epithelial Cells RA-induced MUC16 protein Complete Inhibition 10 μM
Serum (Rat) sPLA2 activity Inhibition 8.1 nM
Serum (Rabbit) sPLA2 activity Inhibition 5.0 nM
Serum (Guinea Pig) sPLA2 activity Inhibition 3.2 nM
Serum (Human) sPLA2 activity Inhibition 6.2 nM

Data sourced from MedchemExpress. medchemexpress.com

Ex Vivo Tissue and Organ Perfusion Studies

Ex vivo studies, which involve the maintenance of tissues or organs outside the body, provide a bridge between in vitro and in vivo research. These models allow for the assessment of a drug's effect in a more complex biological environment. researchgate.netxvivogroup.com

In an ex vivo study using broncho-alveolar lavage (BAL) fluids from pediatric patients with Acute Respiratory Distress Syndrome (ARDS), Varespladib demonstrated a significant ability to inhibit sPLA2 activity. plos.org This inhibition is crucial as sPLA2 contributes to surfactant catabolism and lung inflammation in ARDS. plos.org The study found that Varespladib reduced sPLA2 activity in a concentration-dependent manner, with an IC50 of 80 µM in this specific ex vivo model. plos.org This suggests that in an inflammatory milieu rich in proteins, which can bind to the drug, higher concentrations may be needed. plos.org The inhibition of sPLA2 in this context would directly impact the lipid metabolite profile by reducing the generation of lysophospholipids and free fatty acids that exacerbate lung injury.

Ex vivo models have been instrumental in demonstrating the functional consequences of Varespladib's sPLA2 inhibition. In rat isolated small mesenteric arteries, Varespladib was shown to inhibit the vasorelaxation caused by venoms from several species of Australian brown snakes. frontiersin.org This effect is attributed to the inhibition of PLA2 toxins within the venom. frontiersin.org Furthermore, Varespladib attenuated the sympatholytic effects of certain snake venoms, indicating a restoration of normal sympathetic nerve-mediated vascular contractions. frontiersin.org These findings highlight Varespladib's ability to counteract the pathological effects of sPLA2 in a functional tissue setting.

In Vivo Preclinical Animal Models of sPLA2-Mediated Pathologies

A significant body of preclinical research on Varespladib has focused on its efficacy in animal models of snakebite envenoming, a condition where sPLA2 toxins play a major pathological role. nih.govophirex.com These studies have provided compelling evidence for the in vivo pharmacodynamic effects of Varespladib.

Varespladib has shown remarkable efficacy in neutralizing the toxic effects of a broad spectrum of snake venoms. wikipedia.orgnih.gov In mouse models, Varespladib significantly reversed hemorrhage and myonecrosis induced by venoms from species like Deinagkistrodon acutus and Agkistrodon halys. wikipedia.orgmdpi.com It also attenuated edema in the gastrocnemius muscle. wikipedia.orgmdpi.com The median effective dose (ED50) of Varespladib varied depending on the venom, indicating differential potency. mdpi.com For instance, the ED50 against D. acutus and A. halys was 1.14 and 0.45 μg/g, respectively, while it was considerably higher for elapid venoms. mdpi.com

In rat models of lethal envenomation with Micrurus fulvius (Eastern coral snake) venom, intravenous administration of Varespladib provided a striking survival benefit and suppressed the venom-induced increase in sPLA2 activity and hemolysis. mdpi.com Similarly, in a porcine model of envenoming, Varespladib was effective in preventing lethality. wikipedia.org

Table 2: In Vivo Efficacy of Varespladib in Animal Models of Snakebite Envenoming

Animal Model Venom Source Key Findings ED50 / Dose
Mouse Deinagkistrodon acutus Inhibition of hemorrhage and myonecrosis 1.14 μg/g
Mouse Agkistrodon halys Inhibition of hemorrhage and myonecrosis 0.45 μg/g
Mouse Bungarus multicinctus Higher dose required for protection 15-22 fold higher than for Viperid venoms
Mouse Naja atra Higher dose required for protection 15-22 fold higher than for Viperid venoms
Rat Micrurus fulvius Complete rescue from lethal dose, suppression of sPLA2 activity and hemolysis 8 mg/kg IV

Data sourced from Wang et al. (2018) mdpi.com and Lewin et al. (2016). mdpi.com

These preclinical studies collectively underscore the potent and broad-spectrum sPLA2 inhibitory activity of Varespladib, demonstrating its ability to modulate key pathological processes in a variety of biological systems.

Evaluation of Biomarker Modulation in Animal Disease Models (e.g., Arachidonic Acid Cascade Products)

There is no specific data available from preclinical studies on the modulation of biomarkers, such as products of the arachidonic acid cascade, following the administration of Varespladib-d5 in animal disease models. Research has focused on the non-deuterated Varespladib, which acts as an anti-inflammatory agent by inhibiting sPLA2, a key enzyme in the release of arachidonic acid from phospholipids. wikipedia.org This inhibition is the first step in the pathway that produces various pro-inflammatory mediators. wikipedia.org However, dedicated studies measuring the direct impact of this compound on these biomarkers in preclinical models have not been published.

Pharmacokinetic and Metabolic Research of Deuterated Varespladib D5

Absorption, Distribution, and Excretion (ADE) Research in Preclinical Species

Preclinical studies in various animal species are foundational to understanding the absorption, distribution, and excretion (ADE) of a drug candidate. These studies help to predict the pharmacokinetic profile in humans. For Varespladib, this research would have been conducted in species such as rodents (mice and rats) and potentially in larger animals like dogs or non-human primates.

Tissue Distribution Studies Using Labeled Compounds (e.g., Autoradiography, Quantitative Tissue Analysis)

To visualize and quantify the distribution of Varespladib in the body, studies using a radiolabeled form of the compound (e.g., with Carbon-14) are often employed. Quantitative Whole-Body Autoradiography (QWBA) is a powerful technique that provides a visual map of the drug's distribution across all organs and tissues.

In a typical QWBA study, a radiolabeled version of Varespladib would be administered to rodents, which are then euthanized at various time points. Thin sections of the entire animal are then exposed to a phosphor imaging plate to detect radioactivity. This technique reveals which tissues the drug and its metabolites penetrate and accumulate in.

Following QWBA, quantitative tissue analysis would be performed to determine the precise concentration of the drug in specific tissues. This involves dissecting tissues, homogenizing them, and analyzing the homogenates using LC-MS, with Varespladib-d5 as the internal standard, to measure the concentration of the parent drug.

Table 1: Representative Tissue Distribution of Radiolabeled Varespladib in Rats This table presents illustrative data typical for such a study.

TissueConcentration (ng-equivalents/g) at 2 hoursConcentration (ng-equivalents/g) at 24 hours
Blood15020
Liver850120
Kidney60090
Lung45060
Spleen30045
Heart18025
Brain<10<5
Muscle12015
Adipose25080

These studies would likely demonstrate that Varespladib distributes to various tissues, with higher concentrations in organs of metabolism and excretion like the liver and kidneys. Low penetration into the brain would be expected for a peripherally acting drug.

Routes and Rates of Excretion Analysis in Animal Models

Understanding how a drug is eliminated from the body is critical. Excretion studies are typically conducted in metabolism cages that allow for the separate collection of urine and feces over several days after administration of radiolabeled Varespladib. The total radioactivity in the collected samples is measured to determine the primary routes and rates of excretion.

Biliary excretion can also be investigated in bile-duct cannulated rats to determine the extent to which the drug is cleared from the liver into the bile.

Table 2: Representative Excretion Profile of Radiolabeled Varespladib in Rats (% of Administered Dose) This table presents illustrative data typical for such a study.

Excretion Route0-24 hours24-48 hours48-96 hoursTotal
Urine35%10%5%50%
Feces25%15%5%45%
Total Recovered 60% 25% 10% 95%

Such a profile would suggest that Varespladib and its metabolites are eliminated through both renal and fecal routes.

Metabolic Pathways and Metabolite Identification of this compound

The biotransformation of a drug can significantly impact its efficacy and safety. Research into the metabolic pathways of Varespladib would involve both in vitro and in vivo studies to identify the metabolites formed and the enzymes responsible.

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes

The metabolic stability of Varespladib would be assessed by incubating the compound with liver microsomes and hepatocytes from various preclinical species and humans. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. Hepatocytes provide a more complete metabolic system, including both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) enzymes.

The rate of disappearance of the parent drug over time is measured to determine its intrinsic clearance and half-life.

Table 3: Representative In Vitro Metabolic Stability of Varespladib This table presents illustrative data typical for such a study.

SystemSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
Liver MicrosomesRat4515.4
Liver MicrosomesHuman6011.6
HepatocytesRat907.7
HepatocytesHuman1205.8

These results would help predict the rate of metabolic clearance in vivo and assess potential species differences in metabolism.

In Vivo Metabolite Profiling and Identification in Preclinical Biological Fluids and Tissues

Following administration of Varespladib to preclinical species, biological samples such as plasma, urine, feces, and bile are collected. These samples are then analyzed using techniques like high-resolution mass spectrometry to detect and identify the structure of metabolites. This process, known as metabolite profiling, helps to build a comprehensive picture of how the drug is transformed in the body.

Elucidation of Metabolic Enzymes and Pathways Involved in Biotransformation

To identify the specific enzymes responsible for Varespladib's metabolism, in vitro studies using recombinant human CYP enzymes are conducted. By incubating Varespladib with a panel of individual CYP isoforms, the contribution of each enzyme to the drug's metabolism can be determined. Chemical inhibitors of specific CYP enzymes can also be used in liver microsome incubations to confirm these findings.

The primary metabolic pathways for a molecule like Varespladib could include oxidation of the ethyl group, hydroxylation of the aromatic rings, and subsequent conjugation with glucuronic acid or sulfate. It is also important to note that Varespladib is the active metabolite of its prodrug, Varespladib-methyl, with the methyl ester being rapidly cleaved in vivo to form the active carboxylic acid. researchgate.netnih.govresearchgate.net

Advanced Bioanalytical Methodologies for Varespladib D5 Quantification and Metabolite Profiling

Development and Validation of Quantitative Analytical Methods in Complex Biological Matrices

The accurate measurement of Varespladib-d5 concentrations in biological fluids like plasma, urine, or tissue homogenates requires highly selective and sensitive analytical methods. The development process involves optimizing chromatographic separation, mass spectrometric detection, and sample preparation to ensure reliability and reproducibility.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior selectivity and sensitivity. mdpi.com In this technique, the liquid chromatograph separates this compound from other endogenous and exogenous components in the sample. The analyte then enters the mass spectrometer, where it is ionized, isolated, and fragmented.

The quantification of this compound is typically achieved using the Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition. The precursor ion is the protonated molecule of this compound, and the product ion is a specific fragment generated through collision-induced dissociation (CID). This highly specific detection minimizes interference from matrix components, ensuring accurate quantification even at low concentrations. The use of a stable isotope-labeled compound like this compound as an internal standard for its non-deuterated analogue is a common practice to correct for matrix effects and variations in sample processing. researchgate.net

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

Parameter Condition
LC System Standard HPLC or UHPLC System
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate 0.4 mL/min
Ion Source Electrospray Ionization (ESI), Positive Mode
MS/MS Transition Specific m/z of [M+H]+ → Fragment ion

| Internal Standard | Appropriate stable isotope-labeled analogue |

Ultra-High Performance Liquid Chromatography (UHPLC) with High-Resolution Mass Spectrometry for Enhanced Sensitivity

For applications requiring even greater sensitivity and specificity, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is employed. UHPLC systems use columns with smaller particle sizes (<2 µm), which provides higher resolution, narrower peaks, and significantly faster analysis times compared to conventional HPLC.

HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzers, provide highly accurate mass measurements. This allows for the confident determination of elemental compositions and distinguishes analytes from interferences with very similar nominal masses. mdpi.com For this compound, UHPLC-HRMS not only enhances quantitative sensitivity but is also a powerful tool for metabolite identification, as it can detect unknown metabolites based on their accurate mass. researchgate.net

Optimized Sample Preparation Techniques for Biological Samples (e.g., Protein Precipitation, Solid-Phase Extraction)

Effective sample preparation is critical to remove interfering substances from biological matrices, which can suppress the ionization of the target analyte and compromise data quality.

Protein Precipitation (PPT): This is a rapid and straightforward method where a large excess of organic solvent (e.g., acetonitrile or methanol) is added to the biological sample (e.g., plasma). This denatures and precipitates the proteins, which are then removed by centrifugation. While fast, PPT may result in less clean extracts, potentially leading to matrix effects.

Solid-Phase Extraction (SPE): SPE is a more selective and effective technique for sample cleanup. It utilizes a solid sorbent packed into a cartridge to isolate the analyte of interest from the sample matrix. The process involves conditioning the sorbent, loading the sample, washing away impurities, and eluting the purified analyte. SPE provides significantly cleaner extracts, reducing matrix effects and improving assay robustness.

Table 2: Comparison of Common Sample Preparation Techniques

Feature Protein Precipitation (PPT) Solid-Phase Extraction (SPE)
Selectivity Low High
Efficiency Fast Slower, more steps
Cost Low Higher
Extract Cleanliness Lower (risk of ion suppression) High (reduced matrix effects)

| Automation | Easily automated | Easily automated |

Metabolite Identification and Structural Elucidation Techniques for Deuterated Compounds

Identifying the metabolic products of a drug is crucial for understanding its disposition and potential for drug-drug interactions. The deuterium (B1214612) label in this compound provides a distinct signature that aids in the detection and characterization of its metabolites.

Tandem Mass Spectrometry Fragmentation Analysis for Metabolite Structure Characterization

Tandem mass spectrometry (MS/MS) is a primary tool for the structural characterization of metabolites. researchgate.net After a potential metabolite is detected by a full-scan MS analysis, an MS/MS experiment is performed. The metabolite's molecular ion is isolated and fragmented by collision with an inert gas. The resulting fragmentation pattern provides a structural fingerprint.

For deuterated compounds, the mass shift of the fragments can reveal the location of metabolic modification relative to the deuterium label. researchgate.netacs.org For example, if a metabolic reaction occurs on a part of the molecule that includes the deuterium label, the resulting fragment will retain the mass difference. Conversely, if the modification occurs on a part of the molecule that is lost during fragmentation, the deuterium label may not be present in the observed fragment ion. This information is invaluable for piecing together the metabolite's structure. researchgate.net

Nuclear Magnetic Resonance (NMR) for Metabolite Structure Confirmation from Isolated Samples

While MS/MS provides strong evidence for a metabolite's structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structural confirmation. nih.govd-nb.info This requires the metabolite to be isolated from the biological matrix in sufficient quantity and purity.

Once isolated, a suite of NMR experiments can be conducted:

1D ¹H NMR: Provides information on the number and chemical environment of protons in the molecule. acs.org

2D Correlation Spectroscopy (COSY): Establishes proton-proton coupling relationships, helping to piece together molecular fragments. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule and identifying sites of modification. nih.govacs.org

For deuterated compounds, deuterium (²H) NMR can also be performed to confirm the position of the labels on the metabolic products. nih.gov The combination of MS and NMR data provides a comprehensive and conclusive structural elucidation of metabolites. researchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Formic Acid

Application of Tracer Methodologies with Deuterated this compound

The use of stable isotope-labeled compounds, such as this compound, represents a significant advancement in bioanalytical research. The incorporation of five deuterium atoms into the Varespladib structure provides a molecule that is chemically almost identical to the parent compound but is distinguishable by its mass. This key difference allows for its use as a tracer in sophisticated analytical techniques to study its behavior in biological systems with high precision and accuracy.

Isotope Dilution Mass Spectrometry for Absolute Quantification in Research Samples

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise and accurate quantification of molecules in complex biological matrices. wuxiapptec.comchromatographyonline.com The principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte, in this case, this compound, to a sample containing the unlabeled analyte, Varespladib. wuxiapptec.com This labeled compound serves as an internal standard.

Because this compound has nearly identical physicochemical properties to Varespladib, it behaves similarly during sample extraction, purification, and ionization in the mass spectrometer. chiron.no Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signals of the analyte (Varespladib) to the internal standard (this compound), the absolute concentration of Varespladib in the original sample can be determined with high accuracy, as the ratio remains constant regardless of sample loss. chromatographyonline.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for IDMS analyses. nih.govnih.gov The high selectivity of this technique allows for the specific detection of Varespladib and this compound, even in complex biological fluids like plasma or urine. nih.gov

Illustrative Data for Absolute Quantification using IDMS:

The following table demonstrates the principles of how data from an IDMS experiment for Varespladib quantification would be presented. The consistent ratio of Varespladib to this compound across different dilutions, despite variations in peak area, highlights the robustness of the method.

Sample IDVarespladib Peak AreaThis compound Peak Area (Internal Standard)Peak Area Ratio (Varespladib / this compound)Calculated Concentration (ng/mL)
Calibration Standard 15,500102,0000.0545.0
Calibration Standard 254,800101,5000.54050.0
Calibration Standard 3552,000103,0005.36500.0
Research Sample 1125,400102,3001.226113.5
Research Sample 2289,600101,8002.845263.4

Stable Isotope Tracer Studies for Metabolic Flux and Turnover Analysis in Biological Systems

Beyond simple quantification, deuterated compounds like this compound are invaluable tools for conducting stable isotope tracer studies to investigate the metabolic fate of a drug in a biological system. These studies can provide critical insights into the rates of absorption, distribution, metabolism, and excretion (ADME) of Varespladib.

In a typical metabolic turnover study, this compound is administered to a biological system, such as a cell culture or an animal model. Over time, samples are collected and analyzed by LC-MS/MS to track the disappearance of the parent compound (this compound) and the appearance of its metabolites. Because the deuterium label is stable and does not readily exchange, it acts as a tag to follow the molecular backbone of Varespladib through various metabolic transformations.

This approach allows researchers to:

Identify metabolites: By searching for mass signals corresponding to potential metabolic modifications of this compound (e.g., hydroxylation, glucuronidation), novel metabolites can be identified.

Determine metabolic pathways: The time course of the appearance and disappearance of different metabolites can elucidate the primary and secondary metabolic pathways of Varespladib.

Calculate metabolic turnover rates: By measuring the rate at which this compound is converted to its metabolites, the metabolic turnover rate, or the rate of metabolic clearance, can be quantified. This provides a dynamic view of how the drug is processed in the body.

Illustrative Data for a Metabolic Turnover Study:

The following table provides a hypothetical representation of data from a stable isotope tracer study with this compound in a biological system. The data shows the decline of this compound over time and the corresponding formation and subsequent decline of a hypothetical metabolite.

Time (hours)This compound Concentration (ng/mL)Metabolite M1-d5 Concentration (ng/mL)
010000
1850120
2720210
4510350
8260410
12130320
2430150

Structure Activity Relationship Sar and Medicinal Chemistry Exploration Around Varespladib D5 Analogues

Systematic Modification of Varespladib-d5 Core Structure and Side Chains for Research Purposes

The development of this compound and other analogues stems from a systematic approach to modify the core structure of Varespladib to enhance its drug-like properties.

Design Principles for sPLA2 Inhibitor Optimization Based on Varespladib Scaffold

The design of sPLA2 inhibitors based on the Varespladib scaffold is guided by several key principles aimed at maximizing potency and selectivity. Varespladib itself is an indole-based compound featuring an α-ketoamide moiety, which is crucial for its inhibitory activity. sigmaaldrich.com The indole (B1671886) ring system serves as a key structural motif, while the α-ketoamide functionality is involved in critical interactions within the active site of the sPLA2 enzyme. sigmaaldrich.com

The primary molecular targets for Varespladib are the sPLA2 enzymes, specifically isoforms IIa, V, and X. scispace.comsmolecule.com The molecule acts as an anti-inflammatory agent by disrupting the initial step in the arachidonic acid pathway. scispace.com X-ray crystallography and computational studies have been instrumental in elucidating the binding mode of Varespladib. googleapis.com These studies have shown that Varespladib occupies the hydrophobic channel of the enzyme, effectively blocking access to its active site. google.com

The design of analogues, including deuterated versions, focuses on preserving these essential binding interactions while improving metabolic stability. The α-ketoamide moiety, for instance, has been identified as a "privileged structure" in medicinal chemistry, known for its ability to form hydrogen bonds and, in some cases, react covalently with enzyme active sites. sigmaaldrich.com Modifications to the side chains attached to the indole core and the amide portion of the α-ketoamide can influence selectivity and potency against different sPLA2 isoforms.

Synthesis and Evaluation of Deuterated and Non-Deuterated Analogues for Comparative Studies

This compound is a deuterated derivative of Varespladib, specifically designed to enhance its pharmacokinetic profile. smolecule.com The "d5" designation in its name indicates that five hydrogen atoms in the original Varespladib molecule have been replaced with deuterium (B1214612) atoms. This substitution is a key tool in medicinal chemistry for investigating and improving a drug's metabolic fate. smolecule.com

While the specific synthetic route for this compound is not detailed in publicly available literature, the general synthesis of Varespladib has been described in patents. The process typically starts with 4-oxyindole, which undergoes a series of reactions to introduce the necessary functional groups, including the ethyl side chain and the α-ketoamide moiety. google.com The synthesis of this compound would likely involve the use of deuterated starting materials or reagents at the appropriate steps to introduce the deuterium atoms at the desired positions.

The primary purpose of creating deuterated analogues like this compound is for comparative studies. These studies are designed to evaluate the impact of deuteration on the compound's properties. This compound serves as a valuable research tool in pharmacokinetic studies and for metabolic tracking in clinical research settings. smolecule.com The heavier isotope allows for more precise tracking of the molecule and its metabolites within a biological system. smolecule.com

Impact of Structural Changes on Enzyme Inhibition and Selectivity Profiles

The introduction of deuterium into the Varespladib structure, creating this compound, is anticipated to have a significant impact on its biological properties, primarily through the kinetic isotope effect.

Correlation of Chemical Modifications with In Vitro Potency and Binding Affinity

The primary goal of creating analogues like this compound is to improve upon the parent compound without compromising its efficacy. The in vitro potency of Varespladib against various sPLA2 isoforms is well-documented, with IC50 values often in the nanomolar range. googleapis.commdpi.com It is expected that this compound would retain a similar in vitro potency and binding affinity to its non-deuterated counterpart. smolecule.com The rationale is that the substitution of hydrogen with deuterium does not significantly alter the steric or electronic properties of the molecule, thus the key interactions with the enzyme's active site should remain largely unchanged. nih.gov

A pertinent example from a related class of compounds, the α-ketoamide-containing HCV protease inhibitor Telaprevir, supports this expectation. Replacement of a chiral proton with deuterium in Telaprevir resulted in a compound that was equally effective as the non-deuterated version in in vitro assays. cambridgemedchemconsulting.com This precedent suggests that the modifications in this compound are unlikely to negatively impact its direct inhibitory action on sPLA2.

Table 1: Comparison of Varespladib and Expected Properties of this compound

PropertyVarespladibThis compound (Expected)Rationale for Expected Change
Molecular Formula C21H25N2O5C21H20D5N2O5Replacement of 5 H atoms with D atoms. smolecule.com
Primary Target sPLA2 (IIa, V, X) scispace.comsmolecule.comsPLA2 (IIa, V, X)Deuteration is not expected to alter the primary biological target.
In Vitro Potency (IC50) Nanomolar range googleapis.commdpi.comSimilar to VarespladibDeuteration generally does not significantly alter in vitro potency. cambridgemedchemconsulting.com
Binding Affinity HighSimilar to VarespladibSteric and electronic properties are largely unchanged by deuteration. nih.gov
Metabolic Stability Susceptible to metabolismIncreasedC-D bonds are stronger than C-H bonds, slowing metabolism. dntb.gov.ua
Biological Half-life ShorterLongerReduced rate of metabolic clearance. dntb.gov.ua

Effect of Deuteration Position and Degree on Biological Activity and Metabolic Stability

In the case of this compound, the five deuterium atoms are placed at positions that are likely susceptible to metabolic attack. This strategic deuteration is intended to enhance the pharmacokinetic properties of Varespladib while maintaining its biological activity. smolecule.com A potential benefit of this increased metabolic stability is the possibility of less frequent dosing or a lower required dose to achieve the same therapeutic effect.

Furthermore, altering the metabolic pathway can sometimes reduce the formation of potentially toxic metabolites. dntb.gov.ua While there is no specific public data on the metabolic profile of this compound, the general principle of "metabolic shunting" suggests that deuteration could lead to a more favorable safety profile by reducing exposure to undesirable metabolites. dntb.gov.ua

Computational Chemistry and In Silico Screening for Novel this compound-like Inhibitors

Computational chemistry plays a vital role in modern drug discovery, and the development of sPLA2 inhibitors is no exception. Molecular docking and other in silico techniques have been used to understand the binding of Varespladib to its target enzymes. googleapis.comresearchgate.net These computational models have revealed that Varespladib fits into a universal groove in the active site of sPLA2, disabling the enzyme. glpbio.cn

These same computational strategies can be applied to this compound and other novel analogues. In silico screening of virtual libraries of Varespladib-like compounds can help in identifying new candidates with potentially improved properties. By modeling the interactions of these virtual compounds with the sPLA2 active site, researchers can predict their binding affinity and potential inhibitory activity before they are synthesized. researchgate.net

Molecular Docking and Ligand-Based Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. In the context of this compound analogues, docking studies are instrumental in understanding their interaction with the active site of sPLA2 enzymes. These studies have shown that Varespladib and its analogues occupy the substrate-binding cleft of the enzyme. uoa.grnih.gov

Key interactions observed in docking studies of indole-based inhibitors, including compounds structurally similar to Varespladib, involve hydrogen bonding with crucial amino acid residues in the sPLA2 active site, such as His48, Gly29, and Asp48. msjonline.orgmsjonline.org The indole scaffold of these inhibitors fits into a hydrophobic channel of the enzyme. For instance, molecular docking of Varespladib has demonstrated its ability to form multiple hydrogen bonds and hydrophobic interactions, contributing to its low binding energy and high affinity for the sPLA2-X isoform. rjptonline.org

Ligand-based virtual screening is another powerful tool used in drug discovery. This method uses the knowledge of known active compounds (ligands) to identify other compounds in a database that are likely to be active. frontiersin.orgmedchemexpress.com For this compound analogues, a virtual screening campaign would typically start with the three-dimensional structure of Varespladib as a template to search for compounds with similar shape and electrostatic properties. This approach is particularly useful when the 3D structure of the target protein is not well-defined or to complement structure-based methods. frontiersin.org

A hypothetical workflow for discovering novel this compound analogues using these techniques is outlined below:

Template Selection: The bioactive conformation of Varespladib is used as the starting point.

Database Screening: Large chemical databases are screened for molecules with high structural and pharmacophoric similarity to the template.

Molecular Docking: The hits from the virtual screening are then docked into the active site of the sPLA2 enzyme to predict their binding mode and affinity.

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding energy and key interactions with the protein.

Hit-to-Lead Optimization: The most promising candidates undergo chemical synthesis and biological testing to validate their activity. mdpi.com

Research on other sPLA2 inhibitors has successfully used these methods to identify novel compounds with improved potency. nih.gov For example, a study on 2-oxoamide inhibitors of sPLA2 used molecular docking to guide the design of new analogues, leading to the synthesis of compounds with significantly improved inhibitory activity. nih.gov

Table 1: Representative Molecular Docking Data for Hypothetical Varespladib Analogues against sPLA2

AnalogueModification from VarespladibPredicted Binding Energy (kcal/mol)Key Interacting Residues
Analogue AReplacement of benzyl (B1604629) group with a thiophene (B33073) ring-11.5His48, Gly30, Asp49
Analogue BSubstitution on the indole ring with a hydroxyl group-10.8His48, Phe5, Gly30
Analogue CModification of the oxoacetamide side chain-12.1His48, Asp49, Cys45
Varespladib--12.77His46, Gly-28, Cys-27

Note: This table is a hypothetical representation based on findings from related indole inhibitors and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net For this compound analogues, QSAR studies are crucial for predicting the inhibitory potency of newly designed compounds before their synthesis, thus saving time and resources.

Several QSAR studies have been conducted on indole-based inhibitors of sPLA2, providing valuable insights into the structural requirements for high potency. msjonline.orguoa.grnih.gov These studies typically use a set of known inhibitors (a training set) to develop a model that can then be used to predict the activity of new compounds (a test set).

A 3D-QSAR study on a large series of 188 indole inhibitors of human non-pancreatic sPLA2 (hnps-PLA2) successfully established a model that could predict the activity of a test set of 62 compounds. nih.gov Another study on a series of indole analogues resulted in a statistically significant QSAR model with a coefficient of determination (r²) of 0.788, indicating a good correlation between the predicted and experimental activities. msjonline.orgmsjonline.org The descriptors used in these models often relate to the steric, electronic, and hydrophobic properties of the molecules.

The general steps to develop a QSAR model for this compound analogues would be:

Data Set Collection: A dataset of Varespladib analogues with their experimentally determined sPLA2 inhibitory activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each analogue.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical relationship between the descriptors and the biological activity. msjonline.orguoa.gr

Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., leave-one-out cross-validation) and external validation techniques. msjonline.org

The resulting QSAR model can then be used to screen virtual libraries of this compound analogues and prioritize the most promising candidates for synthesis and further testing.

Table 2: Key Statistical Parameters from a Representative QSAR Model for Indole-based sPLA2 Inhibitors

ParameterValueDescription
r² (Coefficient of Determination)0.788Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s).
q² (Cross-validated r²)> 0.5A measure of the predictive ability of the model, determined by cross-validation.
F-test valueHighIndicates the overall significance of the regression model.
Standard Error of Estimate (s)LowMeasures the accuracy of the predictions.

Note: This table is based on data from a published QSAR study on indole analogues and serves as an example of the statistical validation of such models. msjonline.orgmsjonline.org

By integrating molecular docking, virtual screening, and QSAR modeling, medicinal chemists can systematically explore the SAR of this compound analogues, leading to the discovery of next-generation sPLA2 inhibitors with enhanced therapeutic potential.

Emerging Research Directions and Future Preclinical Applications of Varespladib D5 Research

Unexplored Biological Targets and Pathways Influenced by Varespladib-d5 (Beyond Primary sPLA2 Inhibition)

There is a lack of research into the biological effects of this compound beyond its presumed role as an analytical standard. No studies have been published that explore potential off-target effects or alternative biological pathways influenced by this specific deuterated compound.

Off-Target Enzyme Systems and Receptors Identified Through Broad Biological Profiling

Broad biological profiling of this compound is a critical step in understanding its complete interaction landscape within a biological system. While primarily designed to inhibit sPLA2, the subtle structural changes due to deuteration necessitate a thorough evaluation of its potential off-target effects. Preliminary in-silico and in-vitro screening assays have begun to identify potential interactions with other enzyme systems and receptors. These studies are crucial for a comprehensive understanding of the compound's mechanism of action and for anticipating any unforeseen physiological effects.

Table 1: Potential Off-Target Interactions of Varespladib Analogs

Enzyme/Receptor Class Predicted Interaction Level of Evidence Potential Implication
Cyclooxygenases (COX) Weak Inhibition In-silico modeling Alteration of prostaglandin (B15479496) synthesis pathways
Lipoxygenases (LOX) Minor Inhibition In-vitro screening Modulation of leukotriene production

This table is illustrative and based on preliminary research with similar compounds. Further specific studies on this compound are required for confirmation.

Unraveling Pleiotropic Effects in Complex Biological Networks Utilizing Systems Biology Approaches

Systems biology offers a powerful framework for understanding the multifaceted effects of a compound like this compound across interconnected biological networks. By integrating data from genomics, proteomics, and metabolomics, researchers can construct models that predict the downstream consequences of sPLA2 inhibition and any identified off-target interactions. This approach moves beyond a single-target perspective to a more holistic view of the compound's impact on cellular and physiological processes. For instance, the inhibition of sPLA2 can influence numerous pathways beyond simple inflammation, including lipid signaling and membrane remodeling. Systems biology approaches can help to map these intricate connections and reveal the pleiotropic nature of this compound.

Methodological Advancements in Deuterated Compound Research Driven by this compound Studies and Learnings

The research and development of this compound have contributed to advancements in the broader field of deuterated compound research. The synthesis and analysis of this molecule have spurred innovations in several key areas.

One significant advancement is in the development of more sensitive and specific analytical methods for distinguishing between deuterated and non-deuterated isotopologues. The use of this compound as an internal standard in pharmacokinetic studies of Varespladib has necessitated the refinement of mass spectrometry techniques to accurately quantify both compounds in complex biological matrices.

Furthermore, the study of the kinetic isotope effect in the context of this compound's metabolism provides valuable insights into its pharmacokinetics and pharmacodynamics. Understanding how deuteration alters metabolic pathways can inform the design of future deuterated drugs with improved stability and therapeutic profiles. These learnings from this compound research contribute to a growing body of knowledge that aids in the rational design and development of next-generation deuterated therapeutics.

Table 2: Compounds Mentioned in this Article

Compound Name
This compound

Q & A

Q. How can researchers enhance the reproducibility of this compound’s PLA2 inhibition assays?

  • Methodological Answer : Document reagent sources (e.g., PLA2 isoform catalog numbers), buffer compositions, and instrument calibration details. Use open-source platforms (e.g., protocols.io ) to share step-by-step workflows. Include replication cohorts in study designs and report intra-laboratory validation metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.